3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid

UV-induced immunosuppression DTH Herpes simplex virus

Designing a UVB immunosuppression study and need a structurally faithful negative control? Urocanic acid and heterocyclic analogs retain confounding residual activity. 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid uniquely resolves this-combining full imidazole-ring retention with complete loss of DTH suppressive activity at doses up to 50 μg/mouse. • 128-fold reduction in urocanase turnover vs. urocanate-ideal scaffold for metabolically stable derivatives • Only compound in the urocanic acid series that isolates imidazole pharmacophore contributions without immunosuppressive background • Unexplored hydroxyl radical scavenging profile-high-priority candidate for antioxidant screening programs

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B12437049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)C=CC(=O)O
InChIInChI=1S/C7H8N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
InChIKeyCPSIAPNNZKIFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic Acid (2-Methylurocanic Acid): Chemical Identity and Core Structural Class for Procurement Screening


3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid (CAS 88874-23-1), commonly referred to as 2-methylurocanic acid, is a C7H8N2O2 imidazole-acrylic acid conjugate belonging to the urocanic acid analogue family . It features a 2-methyl-substituted imidazole ring linked via a trans-propenoic acid bridge, distinguishing it from the parent urocanic acid (4-imidazoleacrylic acid) and heterocyclic acrylic acid congeners such as 2-furanacrylic acid and 2-pyrroleacrylic acid [1]. The compound serves as a mechanistic probe and comparative tool in investigations of UV-induced immunosuppression, enzymatic urocanase metabolism, and hydroxyl radical scavenging, where its 2-methyl substitution produces quantifiable divergence from close structural analogs [2].

Why Generic Urocanic Acid or Heterocyclic Acrylic Acid Analogs Cannot Substitute for 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic Acid in Research and Industrial Contexts


Simple replacement of 3-(2-methyl-1H-imidazol-4-YL)prop-2-enoic acid with urocanic acid, 2-furanacrylic acid, or 2-pyrroleacrylic acid is precluded by documented functional inversions rather than merely quantitative potency shifts. In a murine DTH model, both cis- and trans-2-methylurocanic acid completely lose immunosuppressive activity, whereas cis-urocanic acid and cis-2-pyrroleacrylic acid potently suppress the response [1]. Enzymatically, the 2-methyl substitution reduces urocanase-mediated turnover by a factor of 128 relative to urocanate, establishing a profound metabolic stability difference that cannot be approximated by other 4(5)-substituted imidazoles [2]. These functional divergences demand compound-specific selection when experimental design requires either the absence of immunosuppressive signaling or resistance to urocanase degradation.

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic Acid: Quantitative Comparative Evidence Against Closest Structural Analogs


Complete Abrogation of DTH Suppression by 2-Methylurocanic Acid Versus Potent Activity of cis-Urocanic Acid

In a head-to-head murine DTH assay, both cis- and trans-isomers of 2-methylurocanic acid failed to produce any measurable suppression of the delayed-type hypersensitivity response to HSV-1, whereas cis-urocanic acid achieved significant suppression at doses as low as 1 μg per mouse [1]. This represents a binary functional switch (active → inactive) driven solely by the 2-methyl substituent, not a graded potency reduction.

UV-induced immunosuppression DTH Herpes simplex virus structure-activity relationship

128-Fold Slower Urocanase Turnover of 2-Methylurocanate Compared to Natural Substrate Urocanate

The substrate analogue 2-methylurocanate is processed by urocanase (EC 4.2.1.49) from Pseudomonas putida at a rate 128 times slower than the natural substrate urocanate, as determined by comparative kinetic measurements [1]. The product formed is 2-methylimidazolone propionate rather than the standard 4,5-dihydro-4-oxo-5-imidazolepropanoate.

enzyme kinetics urocanase metabolic stability Pseudomonas putida

Functional Contrast: 2-Methylurocanic Acid Is Inactive for DTH Suppression While 2-Pyrroleacrylic Acid and 2-Furanacrylic Acid Retain Potent Activity

Within the same experimental system, cis-2-pyrroleacrylic acid and cis-2-furanacrylic acid both suppressed the DTH response, with cis-2-pyrroleacrylic acid being described as particularly potent, while cis- and trans-2-methylurocanic acid were entirely devoid of activity [1]. This pattern establishes that the 2-methylimidazole ring uniquely abolishes immunosuppressive function compared to furan, pyrrole, and thiophene acrylic acid congeners.

heterocyclic acrylic acid immunosuppression structure-activity relationship cis/trans isomerism

Hydroxyl Radical Scavenging: Urocanic Acid Isomers Demonstrate Quantifiable Rate Constants While 2-Methyl Substitution Data Remain Unreported — A Knowledge Gap Defining Selection Value

Patent literature establishes that trans-urocanic acid and cis-urocanic acid scavenge hydroxyl radicals with second-order rate constants of 8.49 × 10^9 M^-1 s^-1 and 7.33 × 10^9 M^-1 s^-1, respectively, surpassing other 4(5)-substituted imidazoles such as histidine [1]. However, no quantitative hydroxyl radical scavenging data have been published specifically for 2-methylurocanic acid. The 2-methyl substituent is expected to alter both the electron density of the imidazole ring and steric accessibility to the C-2 position, predicting a distinct scavenging profile that remains to be experimentally determined.

hydroxyl radical scavenging antioxidant rate constant deoxyribose degradation

Optimal Research and Industrial Application Scenarios for 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic Acid Based on Quantitative Differentiation Evidence


Negative Control Compound for UV-Induced Immunosuppression Mechanistic Studies

In any experimental protocol designed to interrogate the role of cis-urocanic acid or related imidazole-acrylic acid mediators in UVB-driven immunosuppression, 3-(2-methyl-1H-imidazol-4-YL)prop-2-enoic acid provides the only structurally close, imidazole-nucleus-retaining negative control that is completely devoid of DTH suppressive activity at doses up to 50 μg/mouse, as established by Norval et al. (1989) [1]. This enables clean attribution of observed immunosuppression to the pharmacophore lacking the 2-methyl group, eliminating confounding residual activity that would arise from using furan or pyrrole analogs, which retain partial to potent activity.

Metabolically Stabilized Scaffold for Urocanase-Resistant Prodrug or Biomaterial Design

The 128-fold reduction in urocanase turnover rate documented for 2-methylurocanate relative to urocanate [2] supports the use of 3-(2-methyl-1H-imidazol-4-YL)prop-2-enoic acid as a starting scaffold for designing imidazole-acrylic acid derivatives intended for systemic or topical applications where resistance to bacterial or mammalian urocanase-mediated degradation is a prerequisite. This metabolic stability advantage cannot be achieved with urocanic acid itself or with 2-amino-substituted variants that exhibit even more pronounced (1000-fold) rate reductions but introduce additional hydrogen-bonding liabilities.

Pharmacophore Dissection Probe for Heterocyclic Acrylic Acid Structure-Activity Relationship Campaigns

When medicinal chemistry programs aim to deconvolute the contributions of the heterocyclic ring system versus the acrylic acid side chain to biological activity, 2-methylurocanic acid uniquely isolates the imidazole ring with a blocking methyl substituent at the position most critical for receptor interaction, while maintaining the acrylic acid conjugation system [1]. It is the only compound in the urocanic acid analogue series that combines full imidazole ring retention with complete functional inactivation in the DTH model, enabling definitive pharmacophore mapping that furan, pyrrole, and thiophene analogs cannot support.

Antioxidant Screening Programs Targeting Novel Imidazole-Based Radical Scavengers

Given the well-characterized hydroxyl radical scavenging rate constants of urocanic acid isomers (8.49 × 10^9 M^-1 s^-1 for trans-UCA and 7.33 × 10^9 M^-1 s^-1 for cis-UCA) [3] and the complete absence of published scavenging data for the 2-methyl analogue, 3-(2-methyl-1H-imidazol-4-YL)prop-2-enoic acid represents a high-priority acquisition target for antioxidant discovery programs seeking to establish how C-2 methylation modulates radical scavenging kinetics. The compound's structural proximity to the known potent scavengers, combined with its unexplored activity profile, makes it an ideal candidate for comparative deoxyribose degradation or EPR-based radical trapping assays.

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